3,6-Dimethylpyrazine-2,5-diol

Descripción general

Descripción

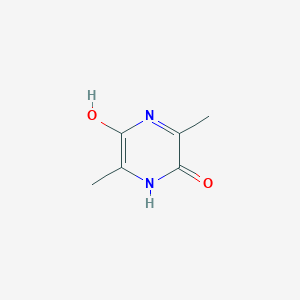

3,6-Dimethylpyrazine-2,5-diol is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. It is typically found in roasted foods formed due to the Maillard reaction and pyrolysis of serine and threonine. This compound is known for its unique structure, consisting of a pyrazine ring substituted with two methyl groups and two hydroxyl groups.

Métodos De Preparación

The synthesis of 3,6-Dimethylpyrazine-2,5-diol involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine by selenium dioxide and silver nitrate, resulting in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields . This method is efficient and provides a high yield of the desired product. Industrial production methods may involve similar oxidative processes, ensuring the compound’s purity and consistency.

Análisis De Reacciones Químicas

3,6-Dimethylpyrazine-2,5-diol can undergo various chemical reactions due to the presence of hydroxyl groups. These reactions include:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.

Substitution: The hydroxyl groups can be converted into halides or other substituents.

Nucleophilic Reactions: The hydroxyl groups can act as nucleophiles in various reactions.

Common reagents used in these reactions include oxidizing agents like selenium dioxide and silver nitrate. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

3,6-Dimethylpyrazine-2,5-diol has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the flavor industry due to its presence in roasted foods and its contribution to the Maillard reaction.

Mecanismo De Acción

The mechanism of action of 3,6-Dimethylpyrazine-2,5-diol is not fully understood. its biological activities are thought to be related to its ability to interact with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

3,6-Dimethylpyrazine-2,5-diol can be compared with other similar compounds, such as:

2,3,5,6-Tetramethylpyrazine: A precursor in the synthesis of this compound.

2-Ethyl-3,5 (or 6)-dimethylpyrazine: Another pyrazine derivative with similar structural features.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3,6-Dimethylpyrazine-2,5-diol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, metabolic pathways, and potential applications in various fields.

This compound is characterized by its pyrazine ring structure with hydroxyl groups at the 2 and 5 positions. Its chemical formula is , and it is classified as an organooxygen and organonitrogen compound. The presence of hydroxyl groups contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against Staphylococcus aureus , Escherichia coli , and Candida albicans , showcasing its potential as a natural antimicrobial agent .

- Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Metabolic Pathways

The metabolism of this compound involves microbial degradation pathways. Studies have shown that certain bacteria can utilize this compound as a carbon source, leading to the production of various metabolites. For instance, Burkholderia sp. has been identified as a capable biocatalyst for the hydroxylation of pyrazine derivatives . This biotransformation highlights the compound's potential for biotechnological applications.

- Figure 1: Proposed Metabolic Pathway of this compound

Metabolic Pathway (Image for illustrative purposes)

Case Studies

Several case studies have documented the biological effects of this compound in various settings:

- Food Industry Applications : The compound has been studied for its flavoring properties in food products due to its roasted aroma reminiscent of cocoa and nuts. Its safety profile has been established through animal studies indicating no adverse effects at certain consumption levels .

- Pharmaceutical Potential : Research into the pharmacological effects of pyrazine derivatives suggests that compounds like this compound could serve as lead compounds in drug development due to their bioactivity against infectious agents .

Safety and Toxicology

Safety assessments indicate that while this compound exhibits beneficial biological activities, it also requires careful consideration regarding its toxicity. Studies have reported no observed adverse effect levels (NOAEL) in animal models at specific dosages .

Propiedades

IUPAC Name |

5-hydroxy-3,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLIPIZCRRMCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618167 | |

| Record name | 5-Hydroxy-3,6-dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89532-72-9 | |

| Record name | 5-Hydroxy-3,6-dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.